Home > Products > Screening Compounds P67699 > Iofetamine hydrochloride
Iofetamine hydrochloride - 82691-32-5

Iofetamine hydrochloride

Catalog Number: EVT-470444
CAS Number: 82691-32-5
Molecular Formula: C12H19ClIN
Molecular Weight: 339.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Iofetamine hydrochloride belongs to the class of amphetamines and is specifically categorized as a radiopharmaceutical due to its radioactive labeling. Its use in medical imaging distinguishes it from other amphetamines that are primarily used for their stimulant properties.

Synthesis Analysis

The synthesis of iofetamine hydrochloride involves several key steps:

  1. Reductive Amination: The process begins with the reductive amination of phenylacetone. This reaction involves phenylacetone being treated with ammonium chloride and sodium cyanoborohydride in methanol to yield N-isopropylamphetamine .
  2. Iodination: The N-isopropylamphetamine is then iodinated using iodine-123 to produce N-isopropyl-p-iodoamphetamine. This step is crucial for imparting the radioactive properties necessary for imaging applications.
  3. Formation of Hydrochloride Salt: Finally, the iodinated compound is converted to its hydrochloride salt form by treatment with hydrogen chloride in ether .

Technical Parameters

  • Reagents Used: Ammonium chloride, sodium cyanoborohydride, iodine-123, hydrogen chloride.
  • Solvent Systems: Methanol for the initial reaction and ether for salt formation.
Molecular Structure Analysis

Iofetamine hydrochloride has a molecular formula of C12_{12}H19_{19}ClIN and a molecular weight of 307.65 g/mol. Its structure features an amphetamine backbone with an iodine atom at the para position on the phenyl ring, which is essential for its imaging capabilities.

Key Structural Features

  • Functional Groups: The compound contains an amine group (-NH) and a halogen (iodine), contributing to its pharmacological activity and imaging properties.
  • Geometric Configuration: The presence of the isopropyl group enhances its lipophilicity, allowing effective penetration across the blood-brain barrier.
Chemical Reactions Analysis

Iofetamine hydrochloride participates in several chemical reactions:

  1. Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
  2. Reduction: The compound can undergo reduction to yield its amine form.
  3. Substitution Reactions: Halogen substitution reactions are common, particularly involving the iodine atom.

Reaction Conditions

  • Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
  • High-performance liquid chromatography is often employed to analyze reaction products and metabolites.
Mechanism of Action

Iofetamine hydrochloride functions by mimicking endogenous neurotransmitters, particularly affecting serotonin and norepinephrine systems. It crosses the blood-brain barrier due to its lipophilic nature and accumulates in presynaptic terminals of neurons.

Mechanistic Details

  • Upon neuronal activity, iofetamine is released from synaptic vesicles.
  • The emitted gamma photons from iodine-123 are detected by SPECT imaging systems, providing real-time data on cerebral blood flow and neuronal activity .
Physical and Chemical Properties Analysis

Iofetamine hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white or off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ether.
  • Stability: The compound is stable under normal storage conditions but must be handled with care due to its radioactive nature.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.
  • pH Range: Formulated solutions typically maintain a neutral pH for optimal stability during imaging procedures.
Applications

Iofetamine hydrochloride has significant applications in both clinical and research settings:

  1. Cerebral Blood Perfusion Imaging: It is primarily used in SPECT imaging to assess cerebral blood flow in patients suspected of having neurological disorders.
  2. Research Applications: In scientific studies, it aids in understanding neurotransmitter dynamics and brain metabolism due to its ability to trace neuronal activity non-invasively .

Broader Implications

The unique properties of iofetamine hydrochloride make it an invaluable tool in both diagnostic medicine and neuroscientific research, facilitating advancements in our understanding of brain function and pathology.

Synthetic Pathways and Radiochemical Optimization

Reductive Amination Strategies for N-Alkylamphetamine Derivatives

Iofetamine hydrochloride (N-isopropyl-4-iodoamphetamine hydrochloride) is synthesized through reductive amination, a reaction critical for forming its secondary amine moiety. Three principal routes have been developed:

  • Route 1: Phenylacetone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to yield racemic amphetamine. After purification, N-acetylation protects the amine, followed by electrophilic iodination. Acid hydrolysis deprotects the amine, yielding 4-iodoamphetamine hydrochloride. A second reductive amination with acetone/NaBH₃CN furnishes iofetamine, isolated as hydrochloride (HCl) or acetate salt [8].
  • Route 2: Avoids controlled precursors (phenylacetone/amphetamine) by starting with p-iodophenylacetic acid. Condensation with acetic anhydride yields p-iodophenylacetone. Reductive amination with isopropylamine/NaBH₃CN directly provides iofetamine [8] [4].
  • Route 3: p-Iodobenzaldehyde undergoes Henry reaction with nitromethane, followed by reductive hydrolysis to form p-iodophenylacetone. Reductive amination completes the synthesis [8] [9].

Key reaction parameters:

  • Solvent: Methanol, dichloromethane, or solvent-free systems [1] [4]
  • Reducing agents: NaBH₃CN (mild, chemoselective), NaBH₄ (with activators like boric acid), or catalytic hydrogenation (Pd/C, H₂) [1] [9]
  • Challenges: Dialkylation byproducts require distillation or chromatography for removal [8]. Flow chemistry (H-Cube® system) enhances efficiency: 92% conversion at 65°C/40 bar H₂ using 10% Pd/C cartridges [9].

Table 1: Reductive Amination Conditions for Iofetamine Precursors

RouteKey ReactantsReducing AgentYield (%)Byproduct Management
1Phenylacetone + NH₄OAcNaBH₃CN60-75Distillation to remove dialkylated species
2p-Iodophenylacetone + i-PrNH₂NaBH₃CN70-85Minimal dialkylation
3p-Iodophenylacetone + i-PrNH₂H₂/Pd/C>90Flow purification

Isotopic Exchange Methodologies for Iodine-123 Incorporation

Iodine-123 production relies on cyclotron irradiation:

¹²⁴Xe (p, 2n) → ¹²³I  

Key parameters:

  • Target: Enriched ¹²⁴Xe gas [5] [10]
  • Proton energy: 25–30 MeV (optimizes yield, minimizes ¹²⁴I/¹²⁵I impurities) [5]
  • Isolation: Dry distillation from irradiated targets into NaOH, yielding Na¹²³I [5]

Direct electrophilic iododestannylation is the preferred radiolabeling method:

4-(Tributylstannyl)amphetamine + [¹²³I]NaI + Oxidant → 4-[¹²³I]Iodoamphetamine  
  • Oxidants: Chloramine-T, Iodogen®, or peracetic acid [7] [10]
  • Efficiency: >95% radiochemical yield (RCY) within 15 min at 25°C [7]
  • Purification: Solid-phase extraction (C18 cartridges) removes oxidants/stannyl byproducts [7]. Residual tin must be <10 ppm per pharmacopeial limits [7] [8].

Table 2: Iodine-123 Production and Labeling Parameters

ParameterCyclotron ProductionRadiolabeling
Nuclear Reaction¹²⁴Xe(p,2n)¹²³IElectrophilic substitution
Energy Threshold25–30 MeVN/A
Isolation MethodDry distillation into NaOHSPE purification
Key Impurities¹²⁴I, ¹²⁵ISn residues, unreacted [¹²³I]I⁻
Quality Controlγ-spectrometryRadio-HPLC, residual Sn assay

Industrial-Scale Production: Cyclotron-Based Synthesis Protocols

Industrial synthesis integrates cyclotron irradiation with GMP-compliant radiochemistry:

  • Target Processing: ¹²³I is recovered from irradiated ¹²⁴Xe via cryogenic separation [5].
  • Radiolabeling: Automated modules perform:
  • Iododestannylation of 4-(tributylstannyl)-N-isopropylamphetamine
  • Quenching of oxidant with sodium metabisulfite [3] [7]
  • Formulation: Purification via HPLC (C18 column), reformulation in isotonic saline, and sterile filtration [3] [7].

Automation: Modular systems (e.g., Eckert & Ziegler modules) enable:

  • Synthesis completion in <60 min post-EOB (minimizing ¹²³I decay, t₁/₂ = 13.2 h) [5]
  • Batch tracking compliant with 21 CFR Part 11 regulations [3]

Purification Challenges in Radiopharmaceutical-Grade Synthesis

Critical purification steps ensure product safety and efficacy:

  • Byproduct Removal:
  • Organic impurities: Dialkylated amines, dehalogenated byproducts, and tin precursors removed via reversed-phase HPLC (0.1% TFA/acetonitrile gradient) [7] [8].
  • Residual solvents: Methanol (<3000 ppm), acetonitrile (<410 ppm) controlled per ICH Q3C [7].
  • Quality Control Tests:
  • Radiochemical purity: >95% by radio-HPLC [7]
  • Radionuclidic purity: ¹²⁴I ≤0.5%, ¹²⁵I ≤0.1% (γ-spectrometry) [5] [10]
  • Chemical purity: Residual Sn ≤10 ppm (ICP-MS), endotoxins <17.5 EU/mL (LAL test) [7]

Table 3: Release Specifications for Iofetamine Hydrochloride (¹²³I)

ParameterTest MethodAcceptance Criterion
Radiochemical PurityRadio-HPLC≥95%
Radionuclidic Purityγ-Spectrometry¹²⁴I ≤0.5%; ¹²⁵I ≤0.1%
Residual SolventsGC-FIDMeOH <3000 ppm; ACN <410 ppm
Tin ResiduesICP-MS≤10 ppm
SterilityMembrane FiltrationNo growth (14 days)
EndotoxinsLAL Assay≤17.5 EU/mL

Properties

CAS Number

82691-32-5

Product Name

Iofetamine hydrochloride

IUPAC Name

1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine;hydrochloride

Molecular Formula

C12H19ClIN

Molecular Weight

339.64 g/mol

InChI

InChI=1S/C12H18IN.ClH/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11;/h4-7,9-10,14H,8H2,1-3H3;1H

InChI Key

AFLDFEASYWNJGX-UHFFFAOYSA-N

SMILES

CC(C)NC(C)CC1=CC=C(C=C1)I.Cl

Canonical SMILES

CC(C)NC(C)CC1=CC=C(C=C1)I.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.